molecular formula C15H21N3O3 B1328725 [[2-(4-Methylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid CAS No. 1142205-97-7

[[2-(4-Methylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

Cat. No. B1328725
M. Wt: 291.35 g/mol
InChI Key: IKALENXVHZWXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid is a biochemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl group attached to the piperazine ring . The compound also contains an acetic acid moiety .


Physical And Chemical Properties Analysis

[2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid has a molecular weight of 291.35 and a molecular formula of C15H21N3O3 . The compound should be stored at temperatures between 2 and 8 degrees Celsius .

Scientific Research Applications

1. Stability Studies

  • Stability Analysis: Research conducted on a derivative of quinazoline-4(3H)-one, which includes the 4-phenyl-1-piperazino-2-oxoethyl structure, revealed its stability under various stressful conditions, such as UV radiation, high temperature, and oxidants. However, it showed instability in hydrolytic conditions, particularly in alkaline environments. This study is crucial in determining the storage and handling conditions of the substance (Gendugov et al., 2021).

2. Synthesis and Medicinal Applications

  • Tuberculostatic Activity: A phenylpiperazineacetic hydrazide, related to the compound , was used in the synthesis of derivatives with notable tuberculostatic activity. These compounds demonstrated effective inhibitory concentrations against tuberculosis (Foks et al., 2004).
  • Antibacterial Activity: Research involving the synthesis of new C-3 modified carbapenems used derivatives including 2-(4-methylpiperazin-1-yl)-2-oxoethanethiol. These synthesized carbapenems exhibited strong antibacterial activity against various microorganisms, surpassing known drugs like Meropenem and Cilapenem (Valiullina et al., 2019).

3. Chemical Synthesis

  • Synthesis of Amides: A study on the synthesis of new carboxylic acid amides incorporated the N-methylpiperazine fragment, closely related to the compound . This research contributes to the development of advanced chemical synthesis techniques (Koroleva et al., 2011).

4. Nanotechnology Applications

  • Nanocrystalline Catalysts: A study utilized a nanocrystalline titania-based sulfonic acid catalyst for synthesizing pyran derivatives, including 2-(4-methylpiperazin-1-yl) quinolin-3-yl-4H-pyran-3-carbonitrile derivatives. This represents an advancement in green chemistry and nanotechnology (Murugesan et al., 2016).

Safety And Hazards

The safety data sheet (SDS) for [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid can provide detailed information about the potential hazards, safe handling procedures, and emergency measures .

properties

IUPAC Name

2-(N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-16-7-9-17(10-8-16)14(19)11-18(12-15(20)21)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKALENXVHZWXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186886
Record name Glycine, N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[2-(4-Methylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

CAS RN

1142205-97-7
Record name Glycine, N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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